Hexahydrofuro[3,2-b]furan-3,6-diamine
CAS No.: 125335-70-8
Cat. No.: VC20850730
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125335-70-8 |
|---|---|
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine |
| Standard InChI | InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2 |
| Standard InChI Key | XHQWSUCHPAVLNQ-UHFFFAOYSA-N |
| SMILES | C1C(C2C(O1)C(CO2)N)N |
| Canonical SMILES | C1C(C2C(O1)C(CO2)N)N |
Introduction
Hexahydrofuro[3,2-b]furan-3,6-diamine is a complex organic compound with the molecular formula C₆H₁₂N₂O₂. It is also known as 2,5-diamino-1,4:3,6-dianhydro-2,5-dideoxyhexitol and has been identified by its CAS number as 125335-70-8 among others . This compound features a unique bicyclic structure consisting of two fused rings (a furofuran backbone) with two amine functional groups attached at positions 3 and 6.
Structural Information
The structural details of hexahydrofuro[3,2-b]furan-3,6-diamine are crucial for understanding its properties and applications:
| Structural Identifier | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ |
| SMILES | C1C(C2C(O1)C(CO2)N)N |
| InChI | InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2 |
| InChIKey | XHQWSUCHPAVLNQ-UHFFFAOYSA-N |
This structural information highlights the compound's complexity and potential for diverse chemical interactions.
Synthesis Methods
The synthesis of hexahydrofuro[3,2-b]furan derivatives often involves cyclization reactions using specific precursors under controlled conditions. For instance:
Method Example: One approach involves starting with diastereomerically pure intermediates like (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,2-b]furan derivatives to achieve the desired stereochemistry in the final product.
These methods allow chemists to tailor the synthesis process based on required stereochemical outcomes.
Chemical Reactions Analysis
Hexahydrofuro[3,2-b]furan derivatives can undergo various chemical transformations:
Oxidation
Using oxidizing agents such as hydrogen peroxide or potassium permanganate can lead to products like ketones or carboxylic acids.
Reduction
Reduction reactions using sodium borohydride or lithium aluminum hydride are feasible.
Substitution
Amine groups can be replaced by other functional groups through nucleophilic substitution reactions under appropriate conditions.
These reactions highlight the versatility of this compound in synthetic chemistry applications.
Scientific Research Applications
Hexahydrofuro[3,2-b]furan derivatives have several research applications across different fields:
Chemistry
They serve as building blocks for synthesizing more complex molecules due to their unique structure.
Biology
Their interaction with enzymes and involvement in metabolic pathways make them interesting subjects for biological studies.
Medicine
Research focuses on exploring their potential as pharmaceutical intermediates or active ingredients due to their biological activity profiles.
Industry
Used in producing specialty chemicals with tailored properties.
This broad applicability underscores their significance in modern scientific research.
Biological Activity
Recent studies have highlighted significant biological activities associated with hexahydrofurans:
Anticancer Properties:
In vitro experiments show cytotoxic effects against cancer cell lines such as MCF7 (breast), A549 (lung), and HCT116 (colon). The mechanism involves inducing apoptosis through caspase activation and modulating cell cycle progression [see Table below].
Antimicrobial Activity:
Effective against both Gram-positive and Gram-negative bacteria; preliminary findings suggest potential use in developing new antibiotics or combination therapies [Table below].
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